molecular formula C17H21N7O B2731459 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-77-3

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B2731459
M. Wt: 339.403
InChI Key: AKFHEKOTLGYARS-UHFFFAOYSA-N
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Description

The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolopyrimidine derivatives has been achieved through the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using a Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be confirmed by spectroscopic methods such as 1H, 13C, and 1H/15N HMBC NMR spectroscopy . The presence of the pyrazolo[3,4-d]pyrimidine core and the piperidin-4-yl group could contribute to its potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation through condensation and cyclization reactions . Additionally, it might undergo further reactions depending on the functional groups present in the molecule.

Future Directions

The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold could be explored to develop novel therapeutics .

properties

IUPAC Name

3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-20-16-14(9-19-22(16)2)17(21-12)23-7-4-13(5-8-23)10-24-11-18-6-3-15(24)25/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHEKOTLGYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

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